

# Commercial Availability and Synthetic Pathways of 2-Bromo-2-Butene: A Technical Guide

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## Compound of Interest

Compound Name: 2-BROMO-2-BUTENE

Cat. No.: B089217

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **2-bromo-2-butene**, a valuable reagent in organic synthesis. Additionally, it details a common experimental protocol for its preparation and presents a visual representation of the synthetic pathway. This document is intended to serve as a practical resource for researchers and professionals engaged in chemical synthesis and drug development.

## Commercial Availability

**2-Bromo-2-butene** is commercially available from several major chemical suppliers. It is typically offered as a mixture of (E) and (Z) isomers, as the individual stereoisomers, and in stabilized forms. The purity and available quantities vary by supplier. Below is a summary of offerings from prominent vendors.

Supplier	Product Name	CAS Number	Purity	Available Quantities
Thermo Fisher Scientific (Alfa Aesar)	2-Bromo-2-butene, cis + trans, 98%, stab. [1]	13294-71-8	≥97.5% (GC)[1]	25 g, 100 g[1]
Sigma-Aldrich	2-Bromo-2-butene, mixture of cis and trans, 98%	13294-71-8	98%	25 g
Sigma-Aldrich	(E)-2-Bromo-2-butene, 96%[2]	3017-71-8	96%[2]	5 mL
TCI America	2-Bromo-2-butene (stabilized with Copper chip)[3] [4]	13294-71-8	>98.0% (GC)	25 g, 500 g[3][4]
Santa Cruz Biotechnology	2-Bromo-2-butene, mixture of cis and trans[5]	13294-71-8	98%[5]	Contact for availability
Santa Cruz Biotechnology	(E)-2-Bromo-2-butene[6]	3017-71-8	-	Contact for availability
Smolecule	(Z)-2-bromo-2-butene[7]	3017-68-3	-	In Stock[7]

Note: Pricing and availability are subject to change. Please refer to the suppliers' websites for the most current information.

## Synthesis of 2-Bromo-2-Butene

A common method for the synthesis of **2-bromo-2-butene** is the dehydrobromination of 2,2-dibromobutane. This reaction typically proceeds via an E2 elimination mechanism. The choice

of base can influence the regioselectivity of the reaction.

## Experimental Protocol: Dehydrobromination of 2,2-Dibromobutane

This protocol is adapted from general procedures for dehydrohalogenation reactions using a bulky base to favor elimination.<sup>[8][9]</sup>

Materials:

- 2,2-Dibromobutane
- Potassium tert-butoxide (KOtBu)
- Anhydrous tert-butanol
- Pentane (or other suitable extraction solvent)
- Saturated aqueous sodium chloride (brine)
- Anhydrous sodium sulfate
- Round-bottom flask with reflux condenser and nitrogen inlet
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add a 1.0 M solution of potassium tert-butoxide in anhydrous tert-butanol (50 mL, 50 mmol).

- Addition of Substrate: While stirring under a nitrogen atmosphere, add 2,2-dibromobutane (e.g., 4.3 g, 20 mmol) to the potassium tert-butoxide solution at room temperature.
- Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup:
  - Cool the reaction mixture to room temperature.
  - Add 50 mL of pentane to the mixture.
  - Transfer the mixture to a separatory funnel.
  - Wash the organic layer with 50 mL of water and then with 50 mL of brine.
  - Dry the organic layer over anhydrous sodium sulfate.
  - Filter to remove the drying agent.
- Purification:
  - Remove the pentane by simple distillation.
  - The resulting crude product, a mixture of (E)- and (Z)-**2-bromo-2-butene**, can be purified by fractional distillation.

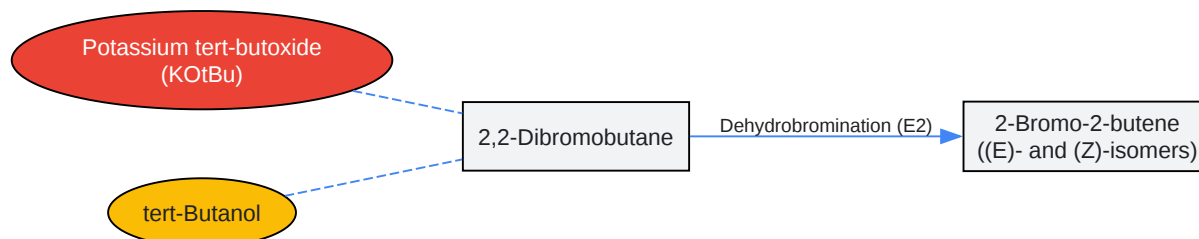
#### Safety Precautions:

- Potassium tert-butoxide is a flammable solid that reacts violently with water and is corrosive. Handle it under an inert atmosphere in a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
- 2,2-Dibromobutane and **2-bromo-2-butene** are flammable and may be harmful if inhaled or absorbed through the skin. Handle with care in a well-ventilated area.

## Synthetic Pathway and Logic

The synthesis of **2-bromo-2-butene** from 2,2-dibromobutane is a straightforward elimination reaction. The use of a strong, sterically hindered base like potassium tert-butoxide favors the E2 mechanism, leading to the formation of the double bond.

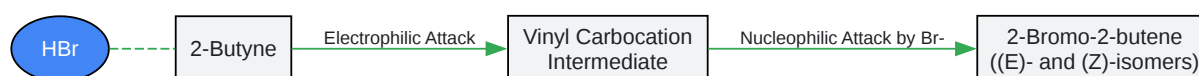
Below is a diagram illustrating the reaction pathway.



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Caption: Synthesis of **2-bromo-2-butene** via dehydrobromination.

Another common synthetic route is the electrophilic addition of hydrogen bromide (HBr) to 2-butyne. This reaction proceeds through a vinyl carbocation intermediate.



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Caption: Synthesis via electrophilic addition of HBr to 2-butyne.

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